3,4-Dimethylpentan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

64502-86-9 |

|---|---|

Molecular Formula |

C7H16O |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

3,4-dimethylpentan-2-ol |

InChI |

InChI=1S/C7H16O/c1-5(2)6(3)7(4)8/h5-8H,1-4H3 |

InChI Key |

SODKTKJZYBOMMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: (2S,3R)-3,4-dimethylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-3,4-dimethylpentan-2-ol is a chiral secondary alcohol. Its specific stereochemistry, arising from two chiral centers at positions 2 and 3, makes it a molecule of interest in stereoselective synthesis and as a potential chiral building block in the development of more complex molecules. This technical guide provides a summary of its structural information, physicochemical properties, and representative experimental methodologies.

Structural and Physicochemical Data

A comprehensive summary of the key structural and physicochemical properties of (2S,3R)-3,4-dimethylpentan-2-ol is presented below. Data for the general, non-stereospecific 3,4-dimethylpentan-2-ol are included for comparative purposes where specific data for the (2S,3R) isomer is not available.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O | [1][2][3][4] |

| Molecular Weight | 116.20 g/mol | [1][2][3] |

| IUPAC Name | (2S,3R)-3,4-dimethylpentan-2-ol | [2] |

| SMILES | C--INVALID-LINK--O">C@@HC(C)C | [2] |

| InChI | InChI=1S/C7H16O/c1-5(2)6(3)7(4)8/h5-8H,1-4H3/t6-,7+/m1/s1 | [2] |

| InChIKey | SODKTKJZYBOMMT-RQJHMYQMSA-N | [2] |

| CAS Number | 64502-86-9 (for this compound) | [3][4] |

| Density | 0.814 g/cm³ (for this compound) | |

| Boiling Point | 144.4 °C at 760 mmHg (for this compound) | |

| Flash Point | 47.8 °C (for this compound) |

Experimental Protocols

Representative Protocol: Stereoselective Reduction of 3,4-dimethylpentan-2-one

Objective: To synthesize this compound via the reduction of 3,4-dimethylpentan-2-one. The use of a chiral reducing agent or a chiral catalyst would be required to achieve stereoselectivity.

Materials:

-

3,4-dimethylpentan-2-one

-

Chiral reducing agent (e.g., (R)-Alpine-Borane® or a borohydride (B1222165) reagent with a chiral ligand)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Aqueous acid solution (e.g., 1 M HCl) for workup

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the chiral reducing agent under an inert atmosphere. Anhydrous THF is added, and the mixture is cooled to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Addition of Substrate: 3,4-dimethylpentan-2-one, dissolved in anhydrous THF, is added dropwise to the stirred solution of the reducing agent. The reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of an aqueous acid solution at low temperature.

-

Extraction: The reaction mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether).

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired alcohol.

-

Characterization: The stereochemical purity (diastereomeric and/or enantiomeric excess) of the resulting this compound would be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The structure would be confirmed by NMR and IR spectroscopy.

Visualizations

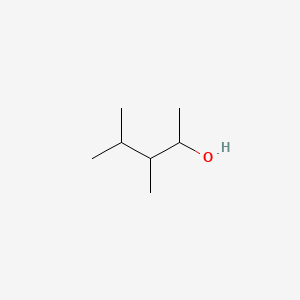

Structural Representation

Caption: 2D structure of (2S,3R)-3,4-dimethylpentan-2-ol.

Logical Workflow for Stereoselective Synthesis

Caption: A logical workflow for the synthesis and analysis of (2S,3R)-3,4-dimethylpentan-2-ol.

References

(2S,3S)-3,4-dimethylpentan-2-ol IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2S,3S)-3,4-dimethylpentan-2-ol, including its chemical identity, physical properties, and available data. Due to the limited publicly available information on this specific stereoisomer, this guide also includes relevant data for the broader class of 3,4-dimethylpentan-2-ol and its other stereoisomers to provide a more complete context.

Chemical Identity and Properties

(2S,3S)-3,4-dimethylpentan-2-ol is a chiral secondary alcohol. Its structure and stereochemistry are defined by the "S" configuration at both the second and third carbon atoms of the pentane (B18724) chain.

| Identifier | Information | Reference |

| IUPAC Name | (2S,3S)-3,4-dimethylpentan-2-ol | [1] |

| CAS Number | 64502-86-9 (for this compound) | [2][3][4][5] |

| PubChem CID | 59889895 | [1] |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| InChI | InChI=1S/C7H16O/c1-5(2)6(3)7(4)8/h5-8H,1-4H3/t6-,7-/m0/s1 | [1] |

| InChIKey | SODKTKJZYBOMMT-BQBZGAKWSA-N | [1] |

| SMILES | C--INVALID-LINK--O">C@HC(C)C | [1] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data specific to the (2S,3S) isomer is limited.

| Property | Value | Reference |

| Boiling Point | 144.4 °C at 760 mmHg | [5] |

| Density | 0.814 g/cm³ | [5] |

| Vapor Pressure | 2.04 mmHg at 25°C | [5] |

| Flash Point | 47.8 °C | [5] |

Experimental Data and Protocols

Detailed experimental protocols for the synthesis or analysis of (2S,3S)-3,4-dimethylpentan-2-ol are not extensively reported in the surveyed literature. However, general synthetic approaches for related structures and reactions of other stereoisomers can provide valuable insights for researchers.

Synthesis of Related Compounds

The synthesis of structurally similar compounds, such as 2,3-dimethylpentan-2-ol, has been documented and can serve as a starting point for designing a synthetic route to (2S,3S)-3,4-dimethylpentan-2-ol. These syntheses often involve Grignard reactions or other alkylation methods.

Reactions of Stereoisomers

The dehydration of the (2R,3S)-3,4-dimethylpentan-2-ol stereoisomer using phosphorus oxychloride (POCl₃) and pyridine (B92270) has been described. This E2 elimination reaction proceeds via an anti-periplanar transition state, and the stereochemistry of the starting alcohol dictates the geometry of the resulting alkene. This highlights the importance of stereocontrol in reactions involving these chiral alcohols.

Biological Activity and Signaling Pathways

There is no significant information available in the public domain regarding the biological activity or involvement in signaling pathways of (2S,3S)-3,4-dimethylpentan-2-ol.

It is important to distinguish it from structurally related compounds with known biological activities. For instance, (3S)-3-amino-2,4-dimethylpentan-2-ol, a chiral amino alcohol, is known to interact with enzymes and receptors due to the presence of both amino and hydroxyl groups. However, these activities cannot be directly extrapolated to (2S,3S)-3,4-dimethylpentan-2-ol.

Logical Relationship of Stereoisomers

The relationship between the different stereoisomers of this compound can be visualized as a logical flow of their stereochemical descriptors.

Caption: Stereochemical relationships of this compound isomers.

Conclusion

(2S,3S)-3,4-dimethylpentan-2-ol is a well-defined chemical entity with known physical properties. However, there is a notable lack of specific data regarding its synthesis, experimental protocols, and biological activity in the public domain. Researchers interested in this compound may need to rely on methodologies developed for its stereoisomers and related structures. Further investigation is required to elucidate the potential roles and applications of this specific stereoisomer in drug development and other scientific fields.

References

- 1. (2S,3S)-3,4-dimethylpentan-2-ol | C7H16O | CID 59889895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H16O | CID 182429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 64502-86-9 | Buy Now [molport.com]

- 4. This compound | CAS#:64502-86-9 | Chemsrc [chemsrc.com]

- 5. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Stereoisomers and Chirality of 3,4-Dimethylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylpentan-2-ol, a secondary alcohol with the chemical formula C₇H₁₆O, possesses two chiral centers, giving rise to a set of four stereoisomers. This guide provides a comprehensive overview of the stereochemistry of this compound, including the relationships between its enantiomeric and diastereomeric pairs. Detailed, illustrative experimental protocols for the stereoselective synthesis via reduction of the corresponding ketone and the separation of the resulting stereoisomers by chiral gas chromatography are presented. Furthermore, this document includes tabulated quantitative data to facilitate the understanding of the physicochemical differences between the stereoisomers and visual diagrams generated using Graphviz to illustrate key concepts and workflows. This technical guide is intended to serve as a valuable resource for researchers and professionals engaged in stereoselective synthesis, chiral separations, and drug development.

Introduction to the Stereochemistry of this compound

This compound is a chiral molecule containing two stereocenters at positions C2 and C3. The presence of these two chiral centers results in the existence of four distinct stereoisomers. These stereoisomers can be grouped into two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is diastereomeric.

The four stereoisomers of this compound are:

-

(2R, 3R)-3,4-Dimethylpentan-2-ol

-

(2S, 3S)-3,4-Dimethylpentan-2-ol

-

(2R, 3S)-3,4-Dimethylpentan-2-ol

-

(2S, 3R)-3,4-Dimethylpentan-2-ol

The (2R, 3R) and (2S, 3S) isomers constitute one enantiomeric pair, while the (2R, 3S) and (2S, 3R) isomers form the other. The relationship between any member of the first pair and any member of the second pair is diastereomeric. The distinct three-dimensional arrangement of these stereoisomers leads to differences in their physical, chemical, and biological properties, a critical consideration in the field of drug development where stereoisomers can exhibit varied pharmacological and toxicological profiles.

Data Presentation

The following tables summarize illustrative quantitative data for the stereoisomers of this compound. This data is based on typical values for similar chiral alcohols and is provided for comparative purposes.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | [α]D (c=1, CHCl₃) |

| (2R, 3R) | C₇H₁₆O | 116.20 | 152-154 | 0.828 | +15.2 |

| (2S, 3S) | C₇H₁₆O | 116.20 | 152-154 | 0.828 | -15.2 |

| (2R, 3S) | C₇H₁₆O | 116.20 | 150-152 | 0.825 | +8.5 |

| (2S, 3R) | C₇H₁₆O | 116.20 | 150-152 | 0.825 | -8.5 |

Table 2: Illustrative Stereoselective Synthesis of this compound via Reduction of 3,4-Dimethylpentan-2-one

| Reducing Agent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) of major diastereomer |

| NaBH₄ | 55:45 | Not applicable |

| LiAlH₄ | 60:40 | Not applicable |

| (R)-CBS Catalyst, BH₃ | 95:5 | 98% (for the (2R,3R)-isomer) |

| (S)-CBS Catalyst, BH₃ | 95:5 | 98% (for the (2S,3S)-isomer) |

Table 3: Illustrative Chiral Gas Chromatography Separation of this compound Stereoisomers

| Stereoisomer | Retention Time (min) |

| (2R, 3S) | 12.5 |

| (2S, 3R) | 12.8 |

| (2R, 3R) | 13.2 |

| (2S, 3S) | 13.5 |

Experimental Protocols

Stereoselective Synthesis of (2R, 3R)-3,4-Dimethylpentan-2-ol via Asymmetric Reduction

This protocol describes the asymmetric reduction of 3,4-dimethylpentan-2-one to yield predominantly the (2R, 3R)-stereoisomer of this compound using a chiral Corey-Bakshi-Shibata (CBS) catalyst.

Materials:

-

3,4-Dimethylpentan-2-one

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

A 250 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 5.0 mmol).

-

The flask is cooled to -20 °C in a cryocooler, and anhydrous THF (50 mL) is added.

-

Borane-dimethyl sulfide complex (10.0 mmol) is added dropwise to the stirred solution over 15 minutes, maintaining the temperature at -20 °C.

-

A solution of 3,4-dimethylpentan-2-one (50.0 mmol) in anhydrous THF (20 mL) is then added dropwise via the dropping funnel over a period of 1 hour.

-

The reaction mixture is stirred at -20 °C for an additional 4 hours.

-

The reaction is quenched by the slow, dropwise addition of methanol (10 mL) at -20 °C.

-

The mixture is allowed to warm to room temperature, and 1 M HCl (20 mL) is added.

-

The mixture is stirred for 30 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL).

-

The combined organic layers are washed with saturated NaHCO₃ solution (50 mL) and brine (50 mL), then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired (2R, 3R)-3,4-dimethylpentan-2-ol.

-

The diastereomeric and enantiomeric excesses are determined by chiral gas chromatography.

Separation of this compound Stereoisomers by Chiral Gas Chromatography

This protocol outlines a method for the analytical separation of the four stereoisomers of this compound using a chiral capillary gas chromatography column.

Instrumentation and Materials:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., Cyclodextrin-based, such as β-DEX™ 225).

-

High-purity helium or hydrogen as the carrier gas.

-

A sample containing a mixture of the this compound stereoisomers dissolved in a volatile solvent (e.g., dichloromethane).

GC Conditions (Illustrative):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness β-DEX™ 225.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injector Temperature: 220 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 2 °C/min to 140 °C.

-

Hold at 140 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Procedure:

-

Prepare a dilute solution (e.g., 1 mg/mL) of the this compound stereoisomer mixture in dichloromethane.

-

Set up the gas chromatograph with the specified conditions and allow the system to equilibrate.

-

Inject the sample into the GC.

-

Acquire the chromatogram and identify the peaks corresponding to the four stereoisomers based on their retention times. The elution order will depend on the specific chiral stationary phase and conditions used and should be confirmed with standards if available.

-

Integrate the peak areas to determine the relative amounts of each stereoisomer in the mixture.

Mandatory Visualizations

Caption: Stereoisomeric relationships of this compound.

Caption: Workflow for stereoselective synthesis and separation.

Spectroscopic Profile of 3,4-Dimethylpentan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,4-Dimethylpentan-2-ol, a secondary alcohol with the molecular formula C₇H₁₆O. Due to the limited availability of experimentally acquired spectra for this specific compound in public databases, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Detailed, generalized experimental protocols for acquiring such data for small organic molecules are also presented to aid in practical laboratory applications.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using established computational algorithms and provide valuable insights into the structural features of the molecule.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Solvent: CDCl₃, Reference: TMS)

| Atom # | Labeled Structure | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| 1 |  | ~1.15 | Doublet | 3H |

| 2 |  | ~3.80 | Multiplet | 1H |

| 3 |  | ~1.60 | Multiplet | 1H |

| 4 |  | ~1.80 | Multiplet | 1H |

| 5 |  | ~0.90 | Doublet | 3H |

| 6 |  | ~0.88 | Doublet | 3H |

| 7 |  | ~0.85 | Doublet | 3H |

| OH |  | Variable (typically 1.5-4.0) | Singlet | 1H |

Note: The chemical shift of the hydroxyl proton (OH) is highly dependent on concentration, temperature, and solvent.

¹³C NMR (Carbon NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃, Reference: TMS)

| Atom # | Labeled Structure | Predicted Chemical Shift (ppm) |

| 1 |  | ~23.5 |

| 2 |  | ~70.0 |

| 3 |  | ~45.0 |

| 4 |  | ~32.0 |

| 5 |  | ~18.0 |

| 6 |  | ~20.0 |

| 7 |  | ~16.0 |

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| O-H | 3600-3200 | Strong, Broad | Stretching |

| C-H (sp³) | 2960-2850 | Strong | Stretching |

| C-H | 1470-1450 | Medium | Bending |

| C-H | 1380-1365 | Medium | Bending |

| C-O | 1150-1050 | Strong | Stretching |

MS (Mass Spectrometry) Data

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 116 | [C₇H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 101 | [M - CH₃]⁺ | Loss of a methyl radical |

| 87 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 73 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 59 | [C₃H₇O]⁺ | α-cleavage |

| 45 | [C₂H₅O]⁺ | α-cleavage |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample like this compound. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of the purified liquid sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: A 300-500 MHz NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: 3-4 seconds

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 75-125 MHz NMR spectrometer.

-

Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Number of Scans: 128-1024 (or more, depending on sample concentration)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 220 ppm

-

-

Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of the pure liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Procedure:

-

Acquire a background spectrum of the clean, empty salt plates.

-

Place the sample-containing salt plates in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a Gas Chromatography (GC) system is ideal.

-

-

Ionization:

-

Method: Electron Ionization (EI) is a standard method for small, volatile molecules.

-

Electron Energy: Typically 70 eV.

-

-

Mass Analysis:

-

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

-

-

Data Acquisition:

-

The mass spectrometer will detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus mass-to-charge ratio (m/z).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Solubility and Stability Profile of 3,4-Dimethylpentan-2-ol: A Technical Guide

This technical guide provides a comprehensive overview of the solubility and stability of 3,4-Dimethylpentan-2-ol, a secondary branched-chain alcohol. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document collates available data on its physicochemical properties and outlines methodologies for its analysis.

Core Physicochemical Properties

This compound (CAS No: 64502-86-9) is a colorless liquid with the molecular formula C7H16O.[1][2] Its structure, featuring two stereocenters, makes it a subject of interest in stereoselective synthesis.[2]

| Property | Value | Source |

| Molecular Weight | 116.20 g/mol | [1][3] |

| Density | 0.814 g/cm³ | [1][2] |

| Boiling Point | 144.4°C at 760 mmHg | [1][2] |

| Flash Point | 47.8°C | [1][2] |

| Vapor Pressure | 2.04 mmHg at 25°C | [1] |

Solubility Profile

The solubility of an alcohol is primarily determined by the balance between its polar hydroxyl (-OH) group and its nonpolar alkyl chain. As the carbon chain length increases, the hydrophobic character becomes more dominant, leading to decreased solubility in polar solvents like water.[4]

While specific quantitative solubility data for this compound is not extensively documented, its solubility can be inferred from its structure and data from similar isomers. For instance, 2,4-dimethylpentan-2-ol has a reported water solubility of 13.22 g/L at 25°C.[5] Generally, alcohols with shorter carbon chains are more soluble in water.[4]

Expected Solubility of this compound

| Solvent Type | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol (B145695) | Moderately Soluble | The hydroxyl group allows for hydrogen bonding with polar protic solvents.[6][7] However, the seven-carbon chain reduces miscibility compared to shorter-chain alcohols. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | The overall polarity of the molecule allows for favorable dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Highly Soluble | The significant hydrophobic character of the dimethylpentyl group leads to good solubility in nonpolar organic solvents.[6] |

Stability Profile

The stability of this compound is influenced by its susceptibility to common alcohol reactions, primarily oxidation and dehydration.

Chemical Stability:

-

Oxidation: As a secondary alcohol, this compound can be oxidized to a ketone, specifically 3,4-dimethylpentan-2-one. This reaction can be achieved using various oxidizing agents.

-

Dehydration: Dehydration of this compound, typically under acidic conditions (e.g., with H2SO4) or using reagents like phosphorus oxychloride (POCl3) in pyridine, will yield a mixture of alkenes.[8][9] The major product would likely be 3,4-dimethyl-2-pentene, following Zaitsev's rule.

-

Storage: For long-term storage, it is advisable to keep this compound in a tightly sealed container, away from strong oxidizing agents and high temperatures, to prevent degradation. Studies on similar alcohol solutions have shown stability for extended periods when stored properly.[10][11]

Thermal Stability: While specific thermal decomposition data for this compound is unavailable, branched-chain alcohols generally exhibit lower thermal stability compared to their linear counterparts. Thermal decomposition is likely to proceed through dehydration and carbon-carbon bond cleavage at elevated temperatures.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the solubility and stability of this compound.

Determination of Aqueous Solubility

This protocol outlines a standard method for quantifying the solubility of this compound in water.

Materials:

-

This compound

-

Distilled or deionized water

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Shaker or magnetic stirrer

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

-

Add an excess amount of this compound to a known volume of water in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the sample to separate the undissolved alcohol from the aqueous solution.

-

Carefully extract an aliquot of the clear aqueous supernatant.

-

Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethanol).

-

Analyze the standard solutions and the aqueous sample by GC-FID.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the aqueous sample.

Stability Assessment via Forced Degradation

This protocol describes a forced degradation study to identify potential degradation products and pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (for acidic stress)

-

Sodium hydroxide (B78521) (NaOH) solution (for basic stress)

-

Hydrogen peroxide (H2O2) solution (for oxidative stress)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or GC-MS.

-

Temperature-controlled oven (for thermal stress)

Procedure:

-

Prepare solutions of this compound in water or a suitable organic solvent.

-

Expose the solutions to various stress conditions in separate, sealed containers:

-

Acidic: Add HCl to a final concentration of 0.1 M.

-

Basic: Add NaOH to a final concentration of 0.1 M.

-

Oxidative: Add H2O2 to a final concentration of 3%.

-

Thermal: Heat the solution at a specified temperature (e.g., 60°C).

-

-

Maintain a control sample at ambient temperature, protected from light.

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each stressed sample and the control.

-

Analyze the aliquots by HPLC or GC-MS to separate and identify the parent compound and any degradation products.

-

Compare the chromatograms of the stressed samples to the control to assess the extent of degradation and identify degradation peaks.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound|CAS 64502-86-9|Supplier [benchchem.com]

- 3. This compound | C7H16O | CID 182429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. 2,4-dimethylpentan-2-ol [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. Storage stability of simulator ethanol solutions for vapor-alcohol control tests in breath-alcohol analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermochemical Properties of Secondary Branched-Chain Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical data for a range of secondary branched-chain alcohols. Understanding these properties is crucial for applications in chemical synthesis, reaction modeling, and process design, particularly within the pharmaceutical and fine chemical industries where precise energy balance calculations are paramount.

Core Thermochemical Data

The following tables summarize the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and liquid heat capacity (Cp) for a selection of secondary branched-chain alcohols. All data is for the liquid phase at 298.15 K and 1 atm unless otherwise specified.

Table 1: Standard Molar Enthalpy of Formation and Standard Molar Entropy of Secondary Branched-Chain Alcohols (Liquid Phase, 298.15 K)

| Compound | IUPAC Name | CAS Number | Molecular Formula | ΔfH° (kJ/mol) | S° (J/mol·K) |

| Propan-2-ol | Isopropyl alcohol | 67-63-0 | C₃H₈O | -318.1 ± 0.4 | 181.1 ± 0.4 |

| Butan-2-ol | sec-Butyl alcohol | 78-92-2 | C₄H₁₀O | -343.3 ± 0.6 | 224.7 ± 0.6 |

| Pentan-2-ol | sec-Amyl alcohol | 6032-29-7 | C₅H₁₂O | -367.1 ± 0.8 | 263.2 ± 0.8 |

| Pentan-3-ol | Diethyl carbinol | 584-02-1 | C₅H₁₂O | -360.8 ± 0.7 | 258.1 ± 0.7 |

| Hexan-2-ol | Methyl butyl carbinol | 626-93-7 | C₆H₁₄O | -388.4 ± 0.8 | 301.7 ± 0.9 |

| Hexan-3-ol | Ethyl propyl carbinol | 623-37-0 | C₆H₁₄O | -390.3 ± 0.9 | 296.6 ± 0.9 |

Note: Data sourced from the NIST Chemistry WebBook.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] Uncertainties are provided where available.

Table 2: Liquid Heat Capacity of Secondary Branched-Chain Alcohols (298.15 K)

| Compound | IUPAC Name | CAS Number | Molecular Formula | Cp (J/mol·K) |

| Propan-2-ol | Isopropyl alcohol | 67-63-0 | C₃H₈O | 156.4 |

| Butan-2-ol | sec-Butyl alcohol | 78-92-2 | C₄H₁₀O | 197.1 |

| Pentan-2-ol | sec-Amyl alcohol | 6032-29-7 | C₅H₁₂O | 224.7 |

| Pentan-3-ol | Diethyl carbinol | 584-02-1 | C₅H₁₂O | 225.5 |

| Hexan-2-ol | Methyl butyl carbinol | 626-93-7 | C₆H₁₄O | 257.3 |

| Hexan-3-ol | Ethyl propyl carbinol | 623-37-0 | C₆H₁₄O | 269.3 |

Note: Data sourced from the NIST Chemistry WebBook.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. Below are detailed methodologies for two key experimental procedures.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during a combustion reaction at constant volume.

Apparatus:

-

Isoperibol bomb calorimeter

-

Oxygen bomb vessel

-

Crucible (platinum or fused silica)

-

Firing cotton

-

Benzoic acid (for calibration)

-

High-pressure oxygen source

-

Temperature sensor with a resolution of at least 0.001 K

-

Stirrer

-

Calorimeter jacket

-

Sample of the secondary branched-chain alcohol

Procedure:

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the enthalpy of combustion is accurately known.

-

Sample Preparation: A precise mass of the liquid alcohol sample is weighed into the crucible. A piece of firing cotton of known mass is attached to the ignition wire, with its end submerged in the alcohol.

-

Assembly: The crucible is placed in the bomb, and the bomb is sealed. The bomb is then purged with oxygen to remove air and subsequently filled with high-pressure oxygen (typically 30 atm).

-

Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a known mass of water. The calorimeter lid, equipped with a stirrer and temperature sensor, is secured. The system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited by passing a current through the ignition wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion reaction until a stable final temperature is reached.

-

Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat released by the combustion is calculated using the energy equivalent of the calorimeter and the temperature change. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if sulfur is present in the sample), as well as for the heat of combustion of the firing cotton. The standard enthalpy of combustion is then calculated per mole of the alcohol.

Measurement of Liquid Heat Capacity using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. This can be used to determine the heat capacity of a liquid.[25][26][27][28][29]

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed sample pans (e.g., aluminum)

-

Reference pan (empty, hermetically sealed)

-

Sapphire standard (for calibration)

-

Sample of the secondary branched-chain alcohol

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion. For heat capacity measurements, a baseline is established by running the experiment with empty sample and reference pans. A calibration run is then performed using a sapphire standard of known heat capacity.

-

Sample Preparation: A small, accurately weighed sample of the alcohol is hermetically sealed in a sample pan to prevent evaporation during the experiment.

-

Measurement: The sample pan and an empty reference pan are placed in the DSC cell. The system is purged with an inert gas.

-

Temperature Program: The sample is subjected to a precise temperature program, which typically involves an initial isothermal period, a linear heating ramp through the temperature range of interest, and a final isothermal period. A common heating rate is 10-20 K/min.[29]

-

Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature.

-

Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard, taking into account the masses of the sample and the standard. The calculation is typically performed by the instrument's software and is based on the following relationship: Cp_sample = (DSC_sample / DSC_standard) * (mass_standard / mass_sample) * Cp_standard where Cp is the heat capacity and DSC is the differential heat flow signal.

Visualizations

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the key steps in determining the enthalpy of combustion using a bomb calorimeter.

Relationship Between Molecular Structure and Enthalpy of Formation

The standard enthalpy of formation of secondary branched-chain alcohol isomers is influenced by the position of the hydroxyl group and the branching of the alkyl chain. Generally, increased branching leads to a more stable molecule and thus a less negative (or more positive) enthalpy of formation. This relationship is depicted below for C5 and C6 isomers.

References

- 1. 2-Butanol [webbook.nist.gov]

- 2. 2-Butanol [webbook.nist.gov]

- 3. 3-Hexanol [webbook.nist.gov]

- 4. WTT- Under Construction Page [wtt-pro.nist.gov]

- 5. WTT- Under Construction Page [wtt-lite.nist.gov]

- 6. 3-Hexanol [webbook.nist.gov]

- 7. 3-Hexanol [webbook.nist.gov]

- 8. 3-Pentanol [webbook.nist.gov]

- 9. 3-Hexanol [webbook.nist.gov]

- 10. 2-Pentanol [webbook.nist.gov]

- 11. 2-Pentanol [webbook.nist.gov]

- 12. 2-Hexanol [webbook.nist.gov]

- 13. 3-Pentanol [webbook.nist.gov]

- 14. WTT- Under Construction Page [wtt-pro.nist.gov]

- 15. WTT- Under Construction Page [wtt-pro.nist.gov]

- 16. 3-Pentanol [webbook.nist.gov]

- 17. 3-Pentanol [webbook.nist.gov]

- 18. 3-Pentanol [webbook.nist.gov]

- 19. 2-Pentanol [webbook.nist.gov]

- 20. 2-Hexanol [webbook.nist.gov]

- 21. 2-Hexanol [webbook.nist.gov]

- 22. 2-Hexanol [webbook.nist.gov]

- 23. Isopropyl Alcohol [webbook.nist.gov]

- 24. 2-Butanol [webbook.nist.gov]

- 25. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 26. mse.ucr.edu [mse.ucr.edu]

- 27. mdpi.com [mdpi.com]

- 28. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Dimethylpentan-2-ol: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,4-Dimethylpentan-2-ol (C7H16O) is a saturated secondary alcohol characterized by a seven-carbon chain with methyl branches at the third and fourth positions. Its structure, featuring two chiral centers, allows for the existence of four stereoisomers. While not a widely studied compound, its synthesis and properties are of interest within the broader context of branched-chain aliphatic alcohols, a class of molecules with applications ranging from solvents and chemical intermediates to potential roles in biological systems. This guide aims to consolidate the available information on this compound, addressing its historical context, synthesis, and physicochemical characteristics.

Historical Perspective and Discovery

Pinpointing the exact first synthesis of this compound from contemporary literature is challenging. However, the intellectual framework for its creation can be traced back to the extensive work on the synthesis and rearrangement of aliphatic alcohols in the early 20th century. A pivotal figure in this field was Frank C. Whitmore, whose research into the mechanisms of molecular rearrangements often involved the synthesis of highly branched "neo" structures. A foundational paper by Whitmore in 1932 in the Journal of the American Chemical Society, titled "The Common Basis of Intramolecular Rearrangements," laid the groundwork for understanding the behavior of such compounds. It is highly probable that this compound was first synthesized in this academic context, likely as a substrate or product in studies of dehydration and rearrangement reactions of secondary alcohols.

The primary method for synthesizing such a secondary alcohol during that era would have been the Grignard reaction, a powerful tool for carbon-carbon bond formation that was well-established by the 1930s.

Synthesis and Experimental Protocols

The most logical and historically relevant method for the synthesis of this compound is the Grignard reaction. Modern approaches would also utilize this method, potentially with improved reagents and purification techniques.

Grignard Synthesis Protocol

This protocol describes the reaction of a Grignard reagent with an appropriate aldehyde to form the target secondary alcohol.

Reaction:

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of sec-butylmagnesium bromide. The reaction is typically initiated with a crystal of iodine if necessary and maintained at a gentle reflux.

-

Reaction with Acetaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of freshly distilled acetaldehyde in anhydrous diethyl ether is then added dropwise with stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction. The mixture is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

Distillation: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Logical Flow of Grignard Synthesis:

Quantum Chemical Blueprint for 3,4-Dimethylpentan-2-ol Conformational Analysis: A Technical Guide

Abstract

This technical guide presents a comprehensive, albeit hypothetical, computational framework for the thorough investigation of the conformational landscape of 3,4-Dimethylpentan-2-ol's diastereomers. In the absence of specific experimental data for this molecule, we outline a robust, multi-tiered quantum chemical methodology designed to identify stable conformers and accurately predict their relative energies. This protocol is intended for researchers, scientists, and professionals in drug development and computational chemistry, providing a blueprint for analyzing flexible acyclic alcohols. The workflow encompasses an initial conformational search using molecular mechanics, followed by geometry optimization and frequency calculations with Density Functional Theory (DFT), and culminating in high-accuracy single-point energy calculations. All quantitative results are hypothetical, generated to illustrate the expected outcomes of such a study, and are presented in structured tables. Detailed computational protocols and workflow diagrams are provided to ensure reproducibility.

Introduction

This compound is a secondary branched-chain alcohol with two stereocenters, giving rise to four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1] The conformational flexibility of this molecule, arising from rotations around several carbon-carbon single bonds and the carbon-oxygen bond, results in a complex potential energy surface. Understanding the relative stabilities of the various conformers is crucial for predicting its physical, chemical, and biological properties. Intramolecular interactions, such as steric hindrance between bulky methyl and isopropyl groups and potential hydrogen bonding involving the hydroxyl group, are expected to be the primary determinants of conformational preference.

Quantum chemical calculations offer a powerful tool for elucidating these conformational landscapes without the need for empirical data. This guide details a standard, best-practice computational workflow for achieving this, from initial structure generation to high-accuracy energy determination.

Stereoisomers Under Investigation

The four stereoisomers of this compound form the basis of this hypothetical study. The two pairs of enantiomers are:

-

(2R,3R)-3,4-Dimethylpentan-2-ol and (2S,3S)-3,4-Dimethylpentan-2-ol (the anti pair)

-

(2R,3S)-3,4-Dimethylpentan-2-ol and (2S,3R)-3,4-Dimethylpentan-2-ol (the syn pair)

Due to their mirror-image relationship, enantiomers possess identical conformational energies. Therefore, the computational analysis is focused on one representative from each diastereomeric pair: (2R,3R) and (2R,3S).

Detailed Computational Methodology

A multi-step computational protocol is proposed to balance computational cost and accuracy, a common strategy in conformational analysis.

Step 1: Initial Conformational Search

The objective of this initial step is to broadly explore the potential energy surface and identify a comprehensive set of low-energy conformers.

-

Protocol:

-

The initial 3D structures for the (2R,3R) and (2R,3S) diastereomers are generated.

-

A systematic or stochastic conformational search is performed by rotating all relevant dihedral angles (C2-C3, C3-C4, and C2-O2).

-

A molecular mechanics force field (e.g., MMFF94) is employed for rapid energy minimization of the generated conformers.

-

All unique conformers within a 10 kcal/mol energy window of the global minimum are collected for the next stage of calculations.

-

Step 2: DFT Geometry Optimization and Frequency Calculations

The conformers identified in the previous step are subjected to a more rigorous quantum mechanical treatment to obtain accurate geometries and vibrational frequencies.

-

Protocol:

-

The geometries of the selected conformers are optimized using Density Functional Theory (DFT).

-

A common functional, such as B3LYP, is used in conjunction with a Pople-style basis set like 6-31G(d).

-

Frequency calculations are performed at the same level of theory for the optimized structures.

-

The absence of imaginary frequencies confirms that each structure is a true local minimum on the potential energy surface.

-

The calculated vibrational frequencies are used to compute zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy at 298.15 K.

-

Step 3: High-Accuracy Single-Point Energy Calculations

To further refine the relative energies of the conformers, single-point energy calculations are performed using a larger basis set.

-

Protocol:

-

Single-point energy calculations are performed on the B3LYP/6-31G(d) optimized geometries.

-

A larger, more flexible basis set, such as 6-311+G(d,p), is employed to obtain more accurate electronic energies.

-

The final relative Gibbs free energies (ΔG) are calculated by combining the single-point electronic energies with the ZPVE and thermal corrections obtained in Step 2.

-

Logical and Experimental Workflows

The following diagrams illustrate the logical hierarchy of the computational methods and the overall experimental workflow.

Caption: A flowchart of the proposed computational workflow.

Caption: The relationship between computational cost and accuracy.

Hypothetical Quantitative Data

The following tables present hypothetical relative Gibbs free energies (ΔG) for the lowest energy conformers of the (2R,3R) and (2R,3S) diastereomers of this compound, as would be expected from the computational protocol described above. The energies are reported in kcal/mol relative to the most stable conformer of each respective diastereomer.

Table 1: Hypothetical Relative Energies of (2R,3R)-3,4-Dimethylpentan-2-ol Conformers

| Conformer ID | Dihedral Angles (C2-C3, C3-C4, H-O-C2-C3) | Intramolecular H-Bond | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| (2R,3R)-A | anti, gauche+, gauche- | Yes (O-H···C4-H) | 0.00 |

| (2R,3R)-B | anti, anti, gauche+ | No | 0.85 |

| (2R,3R)-C | gauche-, gauche+, anti | No | 1.20 |

| (2R,3R)-D | gauche+, anti, gauche- | No | 1.55 |

Table 2: Hypothetical Relative Energies of (2R,3S)-3,4-Dimethylpentan-2-ol Conformers

| Conformer ID | Dihedral Angles (C2-C3, C3-C4, H-O-C2-C3) | Intramolecular H-Bond | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| (2R,3S)-A | gauche+, anti, anti | No | 0.00 |

| (2R,3S)-B | anti, gauche-, gauche+ | Yes (O-H···C4-H) | 0.45 |

| (2R,3S)-C | gauche-, anti, gauche- | No | 0.95 |

| (2R,3S)-D | anti, anti, anti | No | 1.30 |

Note: Dihedral angle descriptors (anti, gauche+, gauche-) are qualitative. Intramolecular H-bond refers to a weak interaction between the hydroxyl proton and an acceptor atom.

Discussion of Hypothetical Results

The hypothetical data illustrates that the conformational landscape of this compound is governed by a delicate balance of steric and electronic effects. For both diastereomers, only a few conformers are expected to lie within 2 kcal/mol of the global minimum at room temperature.

The relative energies are primarily influenced by gauche interactions between the bulky substituents along the carbon backbone. Conformations that minimize these steric clashes by adopting anti arrangements are generally favored. However, the presence of an intramolecular hydrogen bond, even a weak one between the hydroxyl proton and a C-H bond, can stabilize a conformation that would otherwise be higher in energy due to gauche interactions. This interplay is critical in determining the global minimum energy structure for each diastereomer.

Conclusion

This technical guide has outlined a comprehensive and robust computational strategy for the conformational analysis of this compound. By employing a multi-tiered approach that combines molecular mechanics and Density Functional Theory, it is possible to generate a detailed understanding of the potential energy surface and the relative stabilities of its various conformers. The provided methodologies and hypothetical data serve as a practical blueprint for researchers undertaking similar computational investigations on flexible molecules, particularly in the context of drug design and materials science where molecular conformation plays a pivotal role.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,4-dimethylpentan-2-ol and its related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development by detailing experimental protocols, presenting key data in a structured format, and illustrating relevant chemical pathways.

Core Compound: this compound

This compound is a branched secondary alcohol. Its structure features two stereocenters, leading to the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The presence of these chiral centers makes it a valuable model for studying stereoselective reactions and a potential building block in the synthesis of complex chiral molecules.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [1][2] |

| Molecular Weight | 116.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 64502-86-9 | [2] |

| Density | 0.814 g/cm³ | [2] |

| Boiling Point | 144.4 °C at 760 mmHg | [2] |

| Flash Point | 47.8 °C | [2] |

| Vapor Pressure | 2.04 mmHg at 25 °C | [2] |

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | The proton attached to the carbinol carbon (CH-OH) is expected to appear as a multiplet in the δ 3.5-4.5 ppm region. The hydroxyl proton signal is typically a broad singlet with a chemical shift that is dependent on concentration and solvent. The numerous methyl groups will present as doublets and singlets in the upfield region. |

| ¹³C NMR | The carbinol carbon (C-OH) signal is expected in the δ 60-80 ppm range. The other aliphatic carbons will appear in the upfield region. |

| IR Spectroscopy | A strong, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration due to hydrogen bonding. A strong C-O stretching absorption is observed in the 1050-1200 cm⁻¹ range. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 116, with characteristic fragmentation patterns for branched alcohols. |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of the corresponding ketone, 3,4-dimethylpentan-2-one. For stereoselective synthesis, chiral reducing agents or catalysts are employed.

General Experimental Protocol: Asymmetric Reduction of 3,4-Dimethylpentan-2-one

This protocol is a representative example for the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol using a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.

Materials:

-

3,4-dimethylpentan-2-one

-

(S)-CBS catalyst or other chiral oxazaborolidine catalyst

-

Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon), add the chiral oxazaborolidine catalyst (0.1 eq) and anhydrous THF.

-

Cool the solution to 0 °C and add borane-dimethyl sulfide complex (0.6 eq) dropwise. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

Cool the catalyst solution to the desired temperature (e.g., -30 °C).

-

Add a solution of 3,4-dimethylpentan-2-one (1.0 eq) in anhydrous THF dropwise over 10 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol at low temperature.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Characterization:

-

Determine the yield.

-

Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Determine the enantiomeric excess (ee) by chiral HPLC or by NMR analysis of a diastereomeric derivative.

Derivatives of this compound

The hydroxyl group of this compound allows for a variety of chemical transformations to produce a range of derivatives. These reactions are fundamental in organic synthesis and can be used to modify the properties of the parent alcohol.

Oxidation to 3,4-Dimethylpentan-2-one

Secondary alcohols can be oxidized to ketones. Common oxidizing agents include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation reagents.

General Experimental Protocol: Oxidation with Chromic Acid

Materials:

-

This compound

-

Sodium dichromate (Na₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Water

-

Diethyl ether

Procedure:

-

Prepare the chromic acid solution (Jones reagent) by dissolving sodium dichromate in a mixture of sulfuric acid and water.

-

In a flask equipped with a dropping funnel and a condenser, dissolve this compound in diethyl ether.

-

Cool the alcohol solution in an ice bath.

-

Add the chromic acid solution dropwise to the alcohol solution with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature until TLC analysis indicates the disappearance of the starting material.

-

Separate the organic layer and wash it with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting ketone by distillation or column chromatography.

Quantitative Data for 3,4-Dimethylpentan-2-one:

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| Boiling Point | ~135-140 °C |

| ¹H NMR | The absence of the carbinol proton signal and the appearance of a characteristic methyl ketone singlet. |

| ¹³C NMR | A downfield shift of the carbonyl carbon to the δ 200-210 ppm region. |

| IR Spectroscopy | A strong C=O stretching absorption around 1715 cm⁻¹. |

Dehydration to 3,4-Dimethyl-2-pentene

Dehydration of this compound in the presence of an acid catalyst leads to the formation of 3,4-dimethyl-2-pentene. The reaction typically follows Zaitsev's rule, favoring the formation of the more substituted alkene. Depending on the stereochemistry of the starting alcohol and the reaction conditions (e.g., E1 or E2 mechanism), a mixture of (E) and (Z) isomers may be obtained.

General Experimental Protocol: Acid-Catalyzed Dehydration

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Place this compound in a distillation apparatus.

-

Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture to gently distill the alkene product as it forms.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the distillate with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and re-distill to obtain the pure alkene.

Quantitative Data for 3,4-Dimethyl-2-pentene:

| Property | (E)-isomer | (Z)-isomer |

| Molecular Formula | C₇H₁₄ | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol | 98.19 g/mol |

| ¹H NMR | Characteristic signals for vinylic protons and allylic protons. | Characteristic signals for vinylic protons and allylic protons, with different coupling constants compared to the (E)-isomer. |

| ¹³C NMR | Distinct signals for the sp² hybridized carbons of the double bond. | Distinct signals for the sp² hybridized carbons of the double bond. |

| IR Spectroscopy | C=C stretching absorption around 1670 cm⁻¹ and =C-H stretching absorptions above 3000 cm⁻¹. | C=C stretching absorption around 1670 cm⁻¹ and =C-H stretching absorptions above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak at m/z 98. | Molecular ion peak at m/z 98. |

Esterification

Esterification of this compound with a carboxylic acid or its derivative (e.g., acid chloride or anhydride) yields an ester. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method.

General Experimental Protocol: Fischer Esterification

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine this compound, the carboxylic acid, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for several hours. The reaction can be driven to completion by removing water as it is formed (e.g., using a Dean-Stark apparatus).

-

After cooling, dilute the mixture with diethyl ether and wash with water, saturated NaHCO₃ solution (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the ester by distillation or column chromatography.

Etherification

Ethers can be synthesized from this compound, for instance, through the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

General Experimental Protocol: Williamson Ether Synthesis

Materials:

-

This compound

-

Sodium hydride (NaH) or another strong base

-

Anhydrous THF or DMF

-

Alkyl halide (e.g., methyl iodide)

Procedure:

-

To a solution of this compound in anhydrous THF, carefully add sodium hydride at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

-

Add the alkyl halide to the alkoxide solution and stir the mixture. The reaction may require heating depending on the reactivity of the alkyl halide.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the careful addition of water.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify the ether by distillation or chromatography.

Halogenation

The hydroxyl group of this compound can be replaced by a halogen atom using various reagents to form 2-halo-3,4-dimethylpentanes. Thionyl chloride (SOCl₂) is commonly used for chlorination, and phosphorus tribromide (PBr₃) for bromination.

General Experimental Protocol: Conversion to Alkyl Chloride with SOCl₂

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, to neutralize HCl byproduct)

-

Diethyl ether

Procedure:

-

In a flask cooled in an ice bath, combine this compound and diethyl ether.

-

Slowly add thionyl chloride to the solution. If pyridine is used, it can be added beforehand or along with the thionyl chloride.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or gas chromatography).

-

Carefully pour the reaction mixture onto ice water.

-

Separate the organic layer, wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent.

-

Purify the alkyl chloride by distillation.

Biological and Pharmacological Relevance

Currently, there is limited specific information in the public domain regarding the biological activity of this compound and its simple derivatives. However, the structural motif of branched secondary alcohols is present in many biologically active molecules and pharmaceuticals.

The chirality and the hydrogen-bonding capability of the hydroxyl group in such compounds can be crucial for their interaction with biological targets like enzymes and receptors. For instance, the stereochemistry of the alcohol group in catecholamines is important for their binding to adrenergic receptors.

Derivatives of this compound could be explored for various applications:

-

Chiral Auxiliaries: The enantiomerically pure forms of this compound could potentially be used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions.

-

Drug Scaffolds: The lipophilic and branched alkyl chain combined with a modifiable hydroxyl group makes this molecule a potential starting point for the synthesis of new chemical entities. Ester and ether derivatives can be synthesized to modulate properties like solubility, bioavailability, and metabolic stability.

-

Pharmacological Probes: Radiolabeled or fluorescently tagged derivatives could be synthesized to study biological processes.

Further research is needed to elucidate any specific biological activities of this compound and its derivatives. High-throughput screening of a library of its derivatives against various biological targets could be a viable strategy to uncover potential therapeutic applications.

References

Methodological & Application

Synthesis of 3,4-Dimethylpentan-2-ol via Enantioselective Reduction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical development. Chiral alcohols, such as 3,4-Dimethylpentan-2-ol, which possesses two stereocenters, are valuable building blocks for the synthesis of complex molecules with specific biological activities. The precise control of stereochemistry is critical, as different stereoisomers of a drug candidate can exhibit varied efficacy and safety profiles. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound from its corresponding ketone, 3,4-Dimethylpentan-2-one, focusing on two powerful catalytic methods: Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation. While specific literature on the enantioselective reduction of 3,4-Dimethylpentan-2-one is limited, the protocols described herein are adapted from well-established procedures for structurally similar, sterically hindered aliphatic ketones and are expected to provide high yields and stereoselectivities.

Significance in Drug Development

Chiral molecules are fundamental in drug design, as the stereochemistry of a drug often dictates its interaction with biological targets like enzymes and receptors. The synthesis of enantiomerically pure compounds is therefore essential to minimize off-target effects and improve therapeutic indices. Alcohols with multiple stereocenters, such as this compound, serve as versatile intermediates in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). Their functional group allows for further chemical transformations, making them key components in the construction of novel therapeutics.

Enantioselective Reduction Strategies

The reduction of a prochiral ketone to a chiral alcohol is a fundamental transformation in organic synthesis. For a substrate like 3,4-Dimethylpentan-2-one, which can produce four possible stereoisomers upon reduction, achieving high diastereo- and enantioselectivity is a significant challenge. Two leading catalytic asymmetric methods are particularly well-suited for this type of transformation:

-

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane (B79455) source. The CBS reduction is known for its high predictability and excellent enantioselectivity for a wide range of ketones.[1][2][3] The stereochemical outcome is reliably predicted by the Corey model, where the ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric interactions, followed by an intramolecular hydride transfer from the coordinated borane.

-

Noyori Asymmetric Transfer Hydrogenation: This reaction utilizes chiral ruthenium (II) complexes, often with a BINAP ligand and a chiral diamine, to catalyze the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone.[4][5] Noyori-type catalysts are highly efficient and can operate under mild conditions, offering excellent enantioselectivity for a broad scope of ketones, including challenging aliphatic substrates.

Data Presentation

The following tables summarize representative data for the enantioselective reduction of sterically hindered aliphatic ketones using CBS and Noyori-type catalysts. This data is based on literature precedents for similar substrates and provides an expected range of performance for the synthesis of this compound.

Table 1: Representative Data for CBS Reduction of Sterically Hindered Aliphatic Ketones

| Entry | Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | d.r. (syn:anti) |

| 1 | (S)-Me-CBS | BH₃·THF | THF | -78 to -40 | 2 | 92 | 95 | 90:10 |

| 2 | (R)-Me-CBS | BH₃·SMe₂ | Toluene | -40 | 4 | 89 | 93 | 88:12 |

| 3 | (S)-Bu-CBS | Catecholborane | CH₂Cl₂ | -78 | 3 | 95 | 97 | 92:8 |

Table 2: Representative Data for Noyori Asymmetric Transfer Hydrogenation of Sterically Hindered Aliphatic Ketones

| Entry | Catalyst | Hydrogen Donor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | d.r. (syn:anti) |

| 1 | RuCl₂[(S)-BINAP][(S,S)-DPEN] | i-PrOH | t-BuOK | i-PrOH | 25 | 24 | 96 | 98 | 95:5 |

| 2 | [RuCl(p-cymene)((R,R)-TsDPEN)] | HCOOH/NEt₃ | - | CH₂Cl₂ | 40 | 18 | 94 | 97 | 93:7 |

| 3 | RuCl₂[(R)-xyl-BINAP][(R)-DAIPEN] | H₂ (10 atm) | K₂CO₃ | MeOH | 50 | 12 | 98 | 99 | 97:3 |

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (2R, 3S)-3,4-Dimethylpentan-2-ol via CBS Reduction

This protocol is adapted from the general procedure for the CBS reduction of prochiral ketones.

Materials:

-

3,4-Dimethyl-2-pentanone

-

(R)-Methyl-CBS catalyst (1 M in toluene)

-

Borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-Methyl-CBS catalyst (0.1 eq, 1.0 mmol) under a nitrogen atmosphere.

-

Cool the flask to 0 °C in an ice bath and slowly add borane-tetrahydrofuran complex (0.6 eq, 6.0 mmol) dropwise. Stir the mixture for 15 minutes at 0 °C.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve 3,4-Dimethyl-2-pentanone (1.0 eq, 10.0 mmol) in anhydrous THF (20 mL).

-

Slowly add the solution of the ketone to the catalyst mixture at -78 °C over a period of 30 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour, then slowly warm to -40 °C over 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -40 °C.

-

Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL). Stir for 30 minutes.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (2R, 3S)-3,4-Dimethylpentan-2-ol.

-

Determine the yield, enantiomeric excess (e.e.), and diastereomeric ratio (d.r.) by chiral GC or HPLC analysis and NMR spectroscopy.

Protocol 2: Enantioselective Synthesis of (2S, 3S)-3,4-Dimethylpentan-2-ol via Noyori Asymmetric Transfer Hydrogenation

This protocol is adapted from the general procedure for the Noyori asymmetric transfer hydrogenation of aliphatic ketones.

Materials:

-

3,4-Dimethyl-2-pentanone

-

[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Isopropanol (i-PrOH)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup

Procedure:

-

In a round-bottom flask, prepare a 5:2 molar azeotropic mixture of formic acid and triethylamine.

-

To a separate, oven-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (0.01 eq, 0.1 mmol).

-

Add anhydrous CH₂Cl₂ (10 mL) to the flask, followed by 3,4-Dimethyl-2-pentanone (1.0 eq, 10.0 mmol).

-

Add the formic acid/triethylamine mixture (5.0 eq of HCOOH, 50.0 mmol) to the reaction flask.

-

Heat the reaction mixture to 40 °C and stir for 18 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired (2S, 3S)-3,4-Dimethylpentan-2-ol.

-

Characterize the product and determine the yield, e.e., and d.r. by appropriate analytical methods (chiral GC/HPLC, NMR).

Visualizations

Caption: General workflow for the enantioselective synthesis of this compound.

Caption: Simplified catalytic cycle for Noyori asymmetric transfer hydrogenation.

References

- 1. youtube.com [youtube.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Collection - Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy - ACS Catalysis - Figshare [acs.figshare.com]

Application Notes and Protocols: The Use of 3,4-Dimethylpentan-2-ol as a Chiral Auxiliary in Synthesis

A Review of Available Literature and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction